molecular formula C18H10O4 B3081427 Pyrene-1,6-dicarboxylic acid CAS No. 110299-23-5

Pyrene-1,6-dicarboxylic acid

Cat. No.: B3081427
CAS No.: 110299-23-5
M. Wt: 290.3 g/mol
InChI Key: IJDIPICFINEEDN-UHFFFAOYSA-N
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Description

Pyrene-1,6-dicarboxylic acid is a polycyclic aromatic hydrocarbon derivative with two carboxylic acid groups attached to the 1 and 6 positions of the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,6-dicarboxylic acid typically involves the oxidation of pyrene derivatives. One common method is the oxidation of pyrene-1,6-dimethyl with potassium permanganate in an alkaline medium. This reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The separation and purification of the final product are achieved through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyrene-1,6-dicarboxylic anhydride.

    Reduction: Pyrene-1,6-dimethanol.

    Substitution: Bromopyrene derivatives.

Mechanism of Action

The mechanism of action of pyrene-1,6-dicarboxylic acid involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to form stable complexes with various molecules and metal ions. The carboxylic acid groups play a crucial role in coordinating with metal ions, facilitating the formation of metal-organic frameworks and other supramolecular structures .

Comparison with Similar Compounds

Uniqueness: Pyrene-1,6-dicarboxylic acid is unique due to its specific substitution pattern on the pyrene ring, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable complexes with metal ions .

Properties

IUPAC Name

pyrene-1,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDIPICFINEEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20763221
Record name Pyrene-1,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20763221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110299-23-5
Record name Pyrene-1,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20763221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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